

Physical and chemical properties of 3-(Trifluoromethoxy)thiophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethoxy)thiophenol

Cat. No.: B1304652

[Get Quote](#)

An In-depth Technical Guide to 3-(Trifluoromethoxy)thiophenol

Executive Summary: This document provides a comprehensive technical overview of **3-(Trifluoromethoxy)thiophenol** (CAS No. 220239-66-7), a fluorinated aromatic compound of significant interest to the scientific community. Possessing both a thiol (-SH) and a trifluoromethoxy (-OCF₃) group, this molecule serves as a versatile intermediate in the synthesis of complex organic compounds. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group are highly valued. This guide details the compound's physical and chemical properties, applications, and general experimental protocols for its handling and characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

3-(Trifluoromethoxy)thiophenol is a specialized chemical building block that merges the reactivity of a thiophenol with the advantageous properties of a trifluoromethoxy substituent. In modern drug discovery, the incorporation of fluorine-containing functional groups is a widely adopted strategy to enhance the pharmacokinetic and physicochemical profile of drug candidates.^[1] The trifluoromethoxy group, in particular, is used to increase lipophilicity, improve metabolic stability by blocking potential sites of enzymatic degradation, and enhance membrane permeability, which can facilitate passage across biological barriers like the blood-brain barrier.^{[2][3]} Several FDA-approved drugs, including riluzole (for amyotrophic lateral

sclerosis) and sonidegib (for cancer), feature the trifluoromethoxy moiety, underscoring its importance in pharmaceutical design.^[3] This guide consolidates the available technical data for **3-(Trifluoromethoxy)thiophenol** to support its application in research and development.

Core Properties and Chemical Identity

The fundamental properties of **3-(Trifluoromethoxy)thiophenol** are summarized below. It is important to note that some physical properties, such as boiling point and density, are predicted values based on computational models.

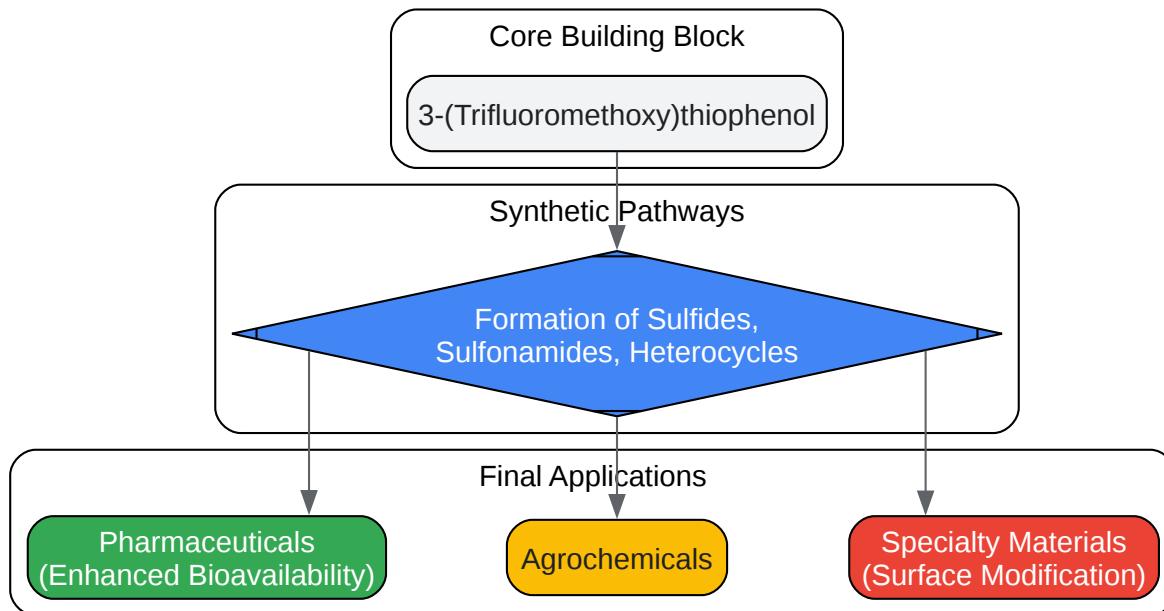
Physical and Chemical Properties

Property	Value	Source
CAS Number	220239-66-7	[2]
Molecular Formula	C ₇ H ₅ F ₃ OS	[2]
Molecular Weight	194.17 g/mol	[2]
Boiling Point	181.1 ± 35.0 °C (Predicted)	[2]
Density	1.363 ± 0.06 g/cm ³ (Predicted)	[2]
Exact Mass	194.00132044 Da	[4]

Chemical Identifiers

Identifier Type	Identifier	Source
IUPAC Name	3-(trifluoromethoxy)benzenethiol	[4]
Synonyms	3-(Trifluoromethoxy)benzene-1-thiol, 3-Thio-alpha,alpha,alpha-trifluoroanisole	[4][5]
InChI	InChI=1S/C7H5F3OS/c8-7(9,10)11-5-2-1-3-6(12)4-5/h1-4,12H	[4]
InChIKey	GEJGGOYNWFQKKH-UHFFFAOYSA-N	[4]
Canonical SMILES	C1=CC(=CC(=C1)OC(F)(F)F)S	[4]

Chemical Reactivity and Applications


The chemical behavior of **3-(Trifluoromethoxy)thiophenol** is dictated by its two primary functional groups. The thiol group is a nucleophile and can be readily oxidized, while the trifluoromethoxy group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring.

Key Reactions and Utility

The presence of both the thiol and trifluoromethoxy groups allows for selective transformations in the construction of more complex molecules. It is a key intermediate for creating fluorinated organic compounds.[2] Its utility spans several domains:

- **Pharmaceutical and Agrochemical Synthesis:** The compound is primarily used as an intermediate in the synthesis of novel therapeutic agents and pesticides. The trifluoromethoxy group enhances metabolic stability and bioavailability, making it an attractive moiety for drug candidates.[2] It is commonly employed in reactions to form sulfonamides, sulfides, and various heterocyclic systems.[2]

- Materials Science: It finds application in the development of specialty polymers and electronic chemicals, where it can be used to modify surface properties.[2]

[Click to download full resolution via product page](#)

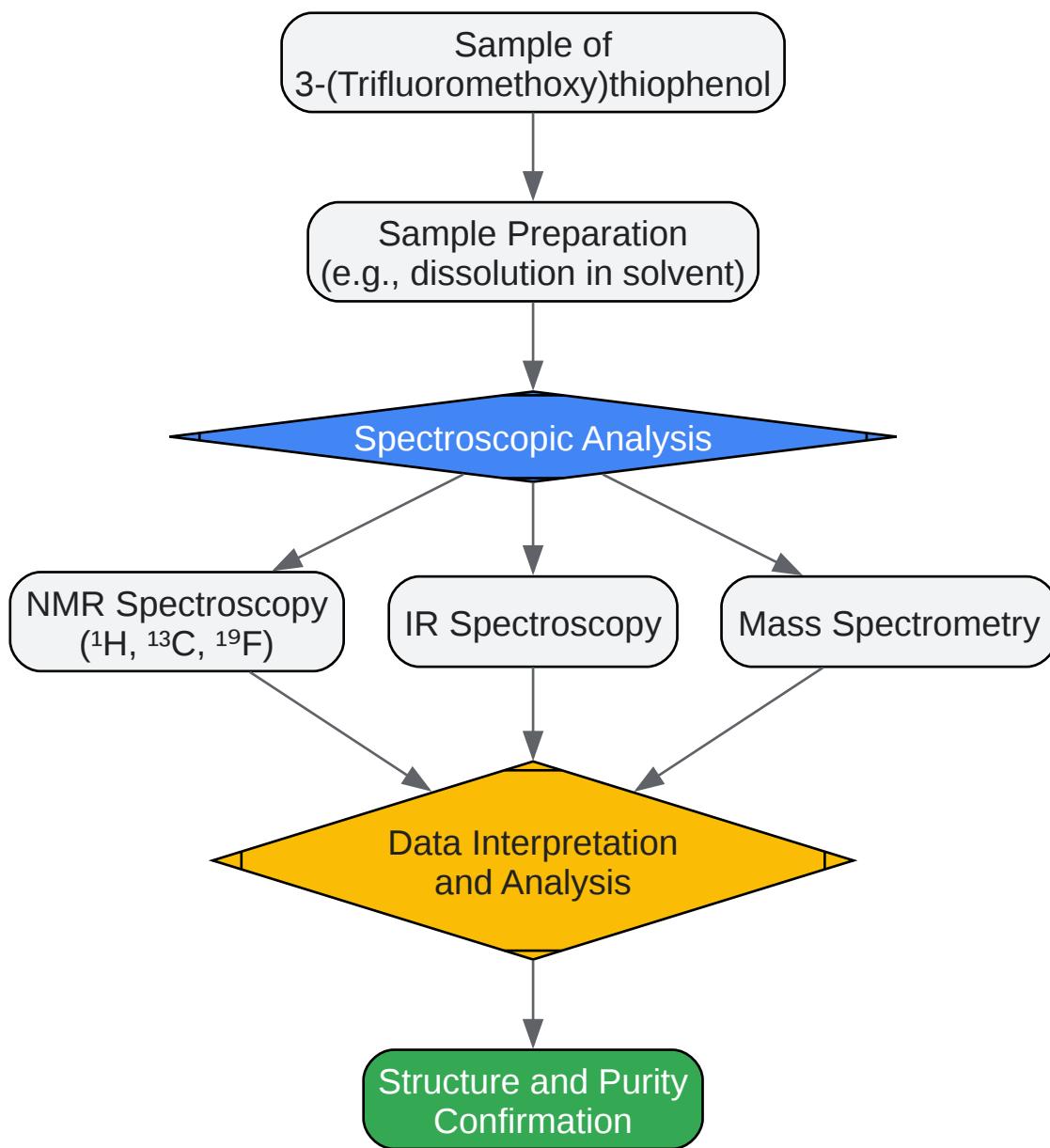
Caption: Role of **3-(Trifluoromethoxy)thiophenol** in synthesis.

Experimental Protocols

Disclaimer: Specific, peer-reviewed experimental protocols for the synthesis and detailed characterization of **3-(Trifluoromethoxy)thiophenol** are not readily available in the public domain. The following sections provide generalized methodologies based on standard laboratory practices for analogous compounds. Researchers should adapt these protocols based on their specific experimental context and always perform a thorough risk assessment.

Safe Handling and Storage

Proper handling is crucial due to the potential hazards associated with thiophenols.


- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
- Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[2]

General Characterization Workflow

To confirm the identity and purity of **3-(Trifluoromethoxy)thiophenol**, a combination of spectroscopic techniques is typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small quantity of tetramethylsilane (TMS) as an internal standard.
 - Analysis: Acquire ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra. The ^1H NMR should show characteristic signals in the aromatic region and a singlet for the thiol proton. The ^{19}F NMR will confirm the presence of the $-\text{OCF}_3$ group with a characteristic singlet.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Analysis: Acquire the spectrum and look for characteristic absorption bands corresponding to the S-H bond (thiol), C-O and C-F bonds (trifluoromethoxy), and aromatic C-H and C=C bonds.
- Mass Spectrometry (MS):
 - Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

- Analysis: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a molecular ion peak $[M]^+$ corresponding to the compound's molecular weight (194.17 g/mol).

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Safety and Hazard Information

Based on GHS classifications for 3-(trifluoromethoxy)benzenethiol, the compound is considered hazardous.^[4] Appropriate precautions must be taken at all times.

Hazard Class	Statement
Acute Toxicity, Oral	H301/H302: Toxic or harmful if swallowed
Acute Toxicity, Dermal	H311/H312: Toxic or harmful in contact with skin
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H318/H319: Causes serious eye damage or irritation
Acute Toxicity, Inhalation	H330: Fatal if inhaled

- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.^{[7][8]}
 - Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.^{[7][8]}
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.^{[7][8]}
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.^[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethoxy)thiophenol [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(Trifluoromethoxy)benzene-1-thiol | C7H5F3OS | CID 2777357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-(Trifluoromethoxy)thiophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304652#physical-and-chemical-properties-of-3-trifluoromethoxy-thiophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com